molecular formula C10H24OSi B091162 Tri-n-propylmethoxysilane CAS No. 17841-46-2

Tri-n-propylmethoxysilane

Cat. No.: B091162
CAS No.: 17841-46-2
M. Wt: 188.38 g/mol
InChI Key: FUMSHFZKHQOOIX-UHFFFAOYSA-N
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Description

Tri-n-propylmethoxysilane is an organosilicon compound with the chemical formula C10H24O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three propyl groups and one methoxy group, making it a valuable reagent in organic synthesis and surface modification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-n-propylmethoxysilane can be synthesized through several methods. One common method involves the reaction of chloropropylsilane with methanol in the presence of a base, such as sodium hydroxide, to produce methoxytripropylsilane. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The reaction can be represented as follows:

Cl(CH2CH2CH3)3Si+CH3OH(CH3O)(CH2CH2CH3)3Si+HCl\text{Cl(CH}_2\text{CH}_2\text{CH}_3)_3\text{Si} + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{O)(CH}_2\text{CH}_2\text{CH}_3)_3\text{Si} + \text{HCl} Cl(CH2​CH2​CH3​)3​Si+CH3​OH→(CH3​O)(CH2​CH2​CH3​)3​Si+HCl

Industrial Production Methods

In industrial settings, the production of silane, methoxytripropyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the reaction efficiency and reduce the formation of by-products. The final product is typically purified through distillation or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tri-n-propylmethoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides in the presence of a base.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

Tri-n-propylmethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Medicine: Utilized in drug delivery systems and as a component in medical devices and implants.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.

Mechanism of Action

The mechanism of action of silane, methoxytripropyl- involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can undergo hydrolysis to form silanols, which can further react with hydroxyl groups on surfaces to form siloxane linkages. This process enhances the adhesion and compatibility of the compound with different materials.

Comparison with Similar Compounds

Similar Compounds

  • Chlorotrimethylsilane
  • Triethylsilane
  • Phenylsilane
  • (3-Aminopropyl)trimethoxysilane

Uniqueness

Tri-n-propylmethoxysilane is unique due to its combination of three propyl groups and one methoxy group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and enhanced adhesion.

Properties

CAS No.

17841-46-2

Molecular Formula

C10H24OSi

Molecular Weight

188.38 g/mol

IUPAC Name

methoxy(tripropyl)silane

InChI

InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3

InChI Key

FUMSHFZKHQOOIX-UHFFFAOYSA-N

SMILES

CCC[Si](CCC)(CCC)OC

Canonical SMILES

CCC[Si](CCC)(CCC)OC

17841-46-2

Origin of Product

United States

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